

Establishing Analytical Standards for 4-Propyl-1-octanol: A Comparative Guide

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Compound of Interest

Compound Name: 4-Propyl-1-octanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical standards for **4-Propyl-1-octanol**, a branched-chain higher alcohol. Due to the current lack of a commercially available certified reference material (CRM) specifically for **4-Propyl-1-octanol**, this document establishes analytical benchmarks by comparing predicted data for **4-Propyl-1-octanol** with experimentally determined data for a structurally similar and commercially available alternative, 2-Propyl-1-heptanol. This guide offers detailed experimental protocols and data to support the identification, quantification, and quality control of **4-Propyl-1-octanol** in a research and development setting.

Introduction to 4-Propyl-1-octanol

4-Propyl-1-octanol (C₁₁H₂₄O, MW: 172.31 g/mol, CAS: 137008-38-9) is a branched-chain primary alcohol with potential applications as a precursor for surfactants, plasticizers, and specialty solvents.^[1] Its branched structure influences its physicochemical properties, such as melting point, viscosity, and solvency, making it a molecule of interest for fine-tuning chemical formulations.^[1] The synthesis of **4-Propyl-1-octanol** can be complex, often resulting in a mixture of isomers, which necessitates robust analytical methods for its characterization and quality control.^[1]

Analytical Standards: A Comparative Approach

Given the absence of a dedicated CRM for **4-Propyl-1-octanol**, this guide proposes the use of 2-Propyl-1-heptanol (C₁₀H₂₂O, MW: 158.28 g/mol, CAS: 10042-59-8) as a suitable alternative analytical standard. 2-Propyl-1-heptanol is structurally very similar to **4-Propyl-1-octanol** and has readily available experimental analytical data. This comparison allows for the establishment of reliable analytical protocols for **4-Propyl-1-octanol**.

Table 1: Physicochemical Properties of **4-Propyl-1-octanol** and 2-Propyl-1-heptanol

Property	4-Propyl-1-octanol (Predicted)	2-Propyl-1-heptanol (Experimental)
Molecular Formula	C ₁₁ H ₂₄ O	C ₁₀ H ₂₂ O
Molecular Weight	172.31 g/mol	158.28 g/mol [1][2]
CAS Number	137008-38-9[2]	10042-59-8[1][2]
Boiling Point	~235 °C	213-215 °C
Density	~0.83 g/cm ³	0.83 g/cm ³
LogP	4.3 (XLogP3)[2]	3.8

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation and identification of volatile and semi-volatile compounds like **4-Propyl-1-octanol**.

Experimental Protocol: GC-MS

A generalized GC-MS protocol suitable for the analysis of branched-chain alcohols is provided below.

- Instrumentation: Agilent 6890N GC with 5975i MS detector or equivalent.
- Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow of 1 mL/min.

- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL (splitless injection).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 minute.
 - Ramp 1: 5 °C/min to 150 °C, hold for 2 minutes.
 - Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes.
- MS Transfer Line Temperature: 300 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-350.

Figure 1: General workflow for the GC-MS analysis of **4-Propyl-1-octanol**.

Comparative GC-MS Data

Table 2: GC-MS Data for **4-Propyl-1-octanol** and 2-Propyl-1-heptanol

Parameter	4-Propyl-1-octanol (Predicted)	2-Propyl-1-heptanol (Experimental)
Predicted Retention Time	~15-17 min	~13-15 min
Molecular Ion (M ⁺)	m/z 172 (low abundance or absent)	m/z 158 (low abundance or absent)[2]
Key Fragment Ions (m/z)	141 ([M-CH ₂ OH] ⁺), 113, 99, 85, 71, 57, 43	129 ([M-CH ₂ OH] ⁺), 99, 85, 71, 57, 43[2]
Base Peak	m/z 57 or 71	m/z 57 or 71[2]

The fragmentation of long-chain alcohols in EI-MS is characterized by the loss of water (M-18) and successive losses of alkyl radicals.[3] The base peak is often a stable carbocation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation of **4-Propyl-1-octanol**, confirming the connectivity of the carbon skeleton and the position of the hydroxyl group.

Experimental Protocol: NMR

- Instrumentation: Bruker 400 MHz spectrometer or equivalent.
- Solvent: Chloroform-d (CDCl_3) or Methanol-d₄ (CD_3OD).
- Techniques: ^1H NMR, ^{13}C NMR, COSY, HSQC.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Figure 2: Workflow for NMR-based structural elucidation of **4-Propyl-1-octanol**.

Comparative NMR Data

Table 3: Predicted ^1H NMR Chemical Shifts (ppm) for **4-Propyl-1-octanol** in CDCl_3

Proton	Predicted Chemical Shift (ppm)
H1 (-CH ₂ OH)	3.65 (t)
H2	1.55 (m)
H3	1.30 (m)
H4	1.40 (m)
H5, H6, H7	1.28 (m)
H8 (-CH ₃ of octyl)	0.88 (t)
Propyl H1'	1.25 (m)
Propyl H2'	1.35 (m)
Propyl H3' (-CH ₃)	0.90 (t)
-OH	1.2-1.8 (br s)

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for **4-Propyl-1-octanol** in CDCl₃

Carbon	Predicted Chemical Shift (ppm)
C1 (-CH ₂ OH)	63.0
C2	33.0
C3	26.0
C4	39.0
C5	32.0
C6	29.5
C7	22.8
C8 (-CH ₃ of octyl)	14.1
Propyl C1'	36.0
Propyl C2'	20.0
Propyl C3' (-CH ₃)	14.5

Note: Predicted NMR data is generated based on established chemical shift prediction algorithms and may vary slightly from experimental values.

Conclusion and Recommendations

The analytical methods and comparative data presented in this guide provide a robust framework for the characterization and quality control of **4-Propyl-1-octanol**. In the absence of a dedicated certified reference material, the use of 2-Propyl-1-heptanol as an alternative analytical standard is a viable and scientifically sound approach. Researchers and drug development professionals are encouraged to utilize the provided protocols and data as a starting point for developing their own in-house analytical standards and methods. It is recommended that for critical applications, the synthesis and purification of a small batch of **4-Propyl-1-octanol** be performed to establish a well-characterized internal reference standard. This will ensure the highest level of accuracy and reliability in future analytical measurements.

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